

CC-401: A Technical Guide for Researchers

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| Compound Name: | Cc-401 | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-401 is a potent and selective second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] As a member of the anthrapyrazolone class of compounds, **CC-401** demonstrates significant activity against all three JNK isoforms (JNK1, JNK2, and JNK3), playing a crucial role in modulating cellular processes such as proliferation, apoptosis, and inflammation.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to **CC-401**, intended to serve as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Identification

CC-401 is chemically identified as 3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole. Its structure is characterized by a central indazole core linked to a piperidinylethoxy-substituted phenyl group and a triazole ring.



| Identifier | Value |
|------------|---|
| IUPAC Name | 3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole |
| SMILES | C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4= C3C=C(C=C4)C5=NC=NN5 |
| InChI Key | XDJCLCLBSGGNKS-UHFFFAOYSA-N |
| CAS Number | 395104-30-0[4] |

Physicochemical Properties

A summary of the known physicochemical properties of **CC-401** is presented below. While some data such as melting point, boiling point, pKa, and logP are not readily available in the public domain, the existing information provides a foundational understanding of its characteristics.

| Property | Value | Source |
|---|---|--------|
| Molecular Formula | C22H24N6O | [4] |
| Molecular Weight | 388.47 g/mol | [4] |
| Appearance | Solid powder | - |
| Relative Density | 1.275 g/cm ³ | [4] |
| Solubility | DMSO: ≥19.4 mg/mL (Sonication recommended) | [4] |
| Water (as dihydrochloride salt): Soluble to 100 mM | | |
| DMSO (as dihydrochloride salt): Soluble to 100 mM | | |
| Storage | Powder: -20°C for 3 years | [4] |
| In solvent: -80°C for 1 year | [4] | |

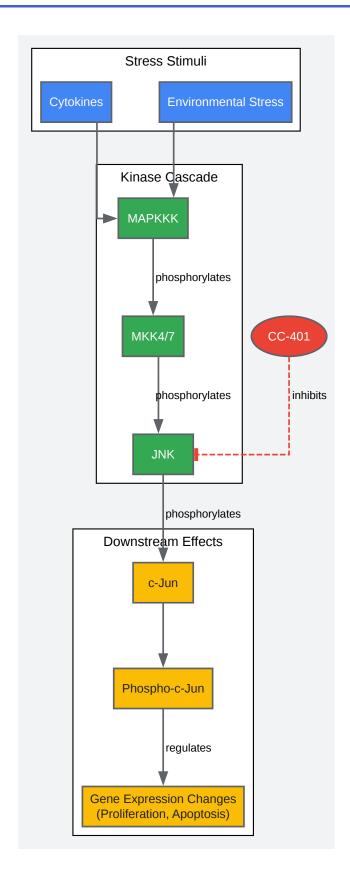


Mechanism of Action and Signaling Pathway

CC-401 functions as a highly potent and selective ATP-competitive inhibitor of all three JNK isoforms, with Ki values in the range of 25-50 nM.[1][5] It exhibits at least 40-fold selectivity for JNKs over other related kinases, including p38, ERK, and IKK2.[6][7] The primary mechanism of action involves the binding of **CC-401** to the ATP-binding site of activated, phosphorylated JNK. This binding event prevents the subsequent phosphorylation of JNK's downstream substrates, most notably the transcription factor c-Jun.[1][6] Inhibition of c-Jun phosphorylation at its N-terminal activation domain leads to a decrease in its transcriptional activity, thereby affecting a variety of cellular processes, including proliferation and apoptosis.[3]

The JNK signaling pathway is a critical stress-activated pathway. It is typically initiated by environmental stressors or cytokines, leading to the activation of a kinase cascade that culminates in the phosphorylation and activation of JNK. Activated JNK then phosphorylates a range of substrates, including c-Jun, which in turn modulates gene expression.





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JNK Signaling Pathway and the inhibitory action of CC-401.



Experimental Protocols

This section outlines key experimental methodologies that have been utilized in the study of **CC-401**.

In Vitro JNK Inhibition Assay (Western Blot)

This protocol describes the assessment of **CC-401**'s ability to inhibit c-Jun phosphorylation in a cellular context.

Cell Culture and Treatment:

- Culture human proximal tubular epithelial cells (HK-2) in DMEM/F12 media supplemented with 10% Fetal Calf Serum (FCS), 10 ng/mL Epidermal Growth Factor (EGF), and 10 μg/mL bovine pituitary extract.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Change the medium to DMEM/F12 with 0.5% FCS and culture for 24 hours until confluent.
- Prepare CC-401 in citric acid (pH 5.5).
- Pre-treat confluent cells with **CC-401** (1-5 μM) for 1 hour.
- Induce JNK activation by adding 300 mM sorbitol to the cells.
- Harvest the cells 30 minutes after sorbitol addition using urea-RIPA buffer.

Western Blotting:

- Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-c-Jun and total c-Jun overnight at 4°C. Specific antibody concentrations and clones should be optimized for each experiment.



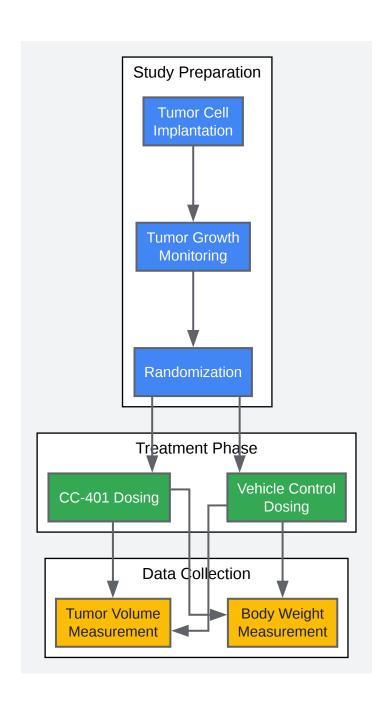




- · Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) detection system.







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